molecular formula C25H25N3O4 B6543585 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide CAS No. 1021220-41-6

4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide

Cat. No.: B6543585
CAS No.: 1021220-41-6
M. Wt: 431.5 g/mol
InChI Key: KRJOMAMUKXUYPU-UHFFFAOYSA-N
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Description

. Its intricate structure and functional groups make it a subject of interest for researchers aiming to explore its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of the phenoxyacetamide moiety. This can be achieved by reacting phenoxyacetic acid with an amine under suitable conditions to form the phenoxyacetamide derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzamide group can be oxidized to form corresponding carboxylic acids.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups present in the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the amide or benzamide groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids from benzamide groups.

  • Reduction: : Formation of amides or amines from carbonyl groups.

  • Substitution: : Formation of substituted amides or benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide can be used to study protein interactions and enzyme inhibition. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has shown potential as an antibiofilm agent against Candida albicans. Its ability to disrupt biofilms makes it a candidate for developing new antifungal treatments.

Industry

In industry, this compound can be used in the development of new materials and coatings. Its chemical properties may be exploited to create products with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The phenoxyacetamide group may bind to enzymes or receptors, leading to the inhibition of their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-cinnamamido- and 2-phenoxyacetamido-1H-pyrazol-5-yl)benzamides: : These compounds share structural similarities with the target compound and have been studied for their antimicrobial and antibiofilm activities.

  • Phenoxyacetamide derivatives: : Other derivatives of phenoxyacetamide, such as chalcones, indoles, and quinolines, have been investigated for their therapeutic potential.

Uniqueness

4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide stands out due to its specific structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[4-[2-[(2-phenoxyacetyl)amino]ethylcarbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-18-7-9-20(10-8-18)25(31)28-21-13-11-19(12-14-21)24(30)27-16-15-26-23(29)17-32-22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJOMAMUKXUYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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